BenchChemオンラインストアへようこそ!

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

Anticancer Antiproliferative Cancer Cell Lines

Choose this compound for its non-substitutable SAR profile: the N-ethyl substituent and para-nitro group confer unique antiproliferative activity against HeLa (IC₅₀ 5.2 µM) and MCF-7 (IC₅₀ 3.8 µM) not recapitulated by des-ethyl, non-nitrated, or meta-nitro analogs. The reducible nitro group serves as a synthetic handle for H₂/Pd-C conversion to aniline derivatives, enabling amide coupling and library synthesis. Prioritize for Hedgehog pathway Smoothened-binding studies. Procure at ≥98% purity to eliminate impurity-driven artifacts in dose-response quantification.

Molecular Formula C12H17N3O4S
Molecular Weight 299.35g/mol
CAS No. 385403-85-0
Cat. No. B380888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
CAS385403-85-0
Molecular FormulaC12H17N3O4S
Molecular Weight299.35g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3
InChIKeyAIQYAXMCDYSBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS 385403-85-0) Procurement Baseline: Structural and Class Context for Scientific Selection


1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS 385403-85-0, MW 299.35 g/mol, C₁₂H₁₇N₃O₄S) is a sulfonylpiperazine derivative characterized by an N-ethyl substituent on the piperazine ring and a 4-nitrophenylsulfonyl moiety at the opposing nitrogen [1]. This scaffold belongs to a class of heterocyclic compounds containing both nitrogen and sulfur heteroatoms, recognized for their metabolic stability and broad pharmacological relevance across anticancer, antibacterial, and anti-inflammatory applications [2]. The compound features computed physicochemical properties including an XLogP3-AA of 1.1, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 83.76 Ų, which collectively define its drug-likeness profile [1].

Why 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine Cannot Be Replaced by Generic Piperazine Analogs Without Quantifiable Performance Shift


Substitution among sulfonylpiperazine derivatives is non-trivial due to pronounced structure-activity relationship (SAR) divergence driven by substituent identity and position. The N-ethyl group on the piperazine ring of the target compound modulates lipophilicity (XLogP3-AA = 1.1) and steric occupancy, while the para-nitro substitution on the arylsulfonyl moiety introduces electron-withdrawing character absent in non-nitrated or differently positioned analogs [1]. Removal of the ethyl group (e.g., 1-[(4-nitrophenyl)sulfonyl]piperazine) shifts reported biological activity from antiproliferative to primarily antibacterial profiles . Replacement of the 4-nitrophenylsulfonyl moiety with phenylsulfonyl reduces antiproliferative potency, while positional isomerism of the nitro group alters binding interactions and target engagement . These SAR-dependent performance differences render generic substitution scientifically invalid without explicit comparative validation under identical assay conditions.

Quantitative Differentiation Evidence: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine vs. Closest Analogs in Antiproliferative, Synthetic Utility, and Supply Chain Dimensions


Antiproliferative Activity in HeLa and MCF-7 Cancer Cell Lines: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine vs. 1-Ethyl-4-(phenylsulfonyl)piperazine

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine demonstrates measurable antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 5.2 µM and 3.8 µM, respectively . In contrast, the non-nitrated analog 1-Ethyl-4-(phenylsulfonyl)piperazine is characterized as 'less potent against cancer cells' in comparative SAR assessments, though quantitative IC₅₀ values are not provided for the comparator in the same source . The nitro group is hypothesized to enhance pharmacological activity by influencing electron distribution and reactivity, thereby improving target interaction .

Anticancer Antiproliferative Cancer Cell Lines

Reducible Nitro Group as a Synthetic Handle: Differentiation from Non-Nitrated and Pre-Reduced Analogs

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine contains a nitro group that can be selectively reduced to an amino group using hydrogen gas with a palladium catalyst, yielding 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine . This synthetic versatility is not available in analogs lacking the nitro moiety, such as 1-Ethyl-4-(phenylsulfonyl)piperazine or 1-Ethyl-4-(4-chlorophenyl)sulfonylpiperazine, where the chloro substituent undergoes different reaction chemistry . The nitro-to-amino reduction enables access to a distinct chemical space for subsequent derivatization (e.g., amide coupling, diazotization), expanding the utility of the target compound as a synthetic intermediate relative to non-nitrated or pre-reduced comparators.

Medicinal Chemistry Synthetic Intermediate Chemical Derivatization

Purity Grade Availability: 98% vs. 95% Minimum Purity Specifications Across Commercial Sources

Commercially available 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is supplied with two distinct purity grade specifications: 98% minimum purity from vendors including Fluorochem (UK) and ChemScene , and 95% minimum purity from vendors such as AKSci (USA) . This 3% absolute purity differential represents a meaningful distinction for applications requiring higher starting material quality, such as biological assays sensitive to impurity interference or synthetic routes where byproduct accumulation impacts yield. The 98% grade offers a higher confidence baseline for reproducible experimental outcomes without additional purification steps.

Procurement Quality Control Purity Specification

Target Engagement in Radiation Mitigation Research: Hedgehog Pathway Modulation as a Specialized Application Niche

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine has been identified in medicinal chemistry research as a potential radiation mitigator acting via the Hedgehog signaling pathway . The proposed mechanism involves binding to the transmembrane domain of Smoothened (Smo), a key protein in the Hedgehog pathway, thereby modulating downstream signaling implicated in tissue protection following radiation injury . This application context distinguishes the compound from generic sulfonylpiperazine analogs lacking documented Hedgehog pathway engagement. Notably, a structurally related analog, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5), demonstrated validated radiation mitigation efficacy in high-throughput screening at the UCLA Center for Medical Countermeasures against Radiation [1], establishing class-level precedent for 4-nitrophenylsulfonylpiperazine derivatives in radiomitigation research.

Radiomitigation Hedgehog Signaling Radiation Countermeasure

SAR-Dependent Biological Profile Divergence: Antiproliferative vs. Antibacterial Activity by Ethyl Group Presence

Comparative SAR analysis reveals a functional divergence between 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine and its des-ethyl analog 1-[(4-Nitrophenyl)sulfonyl]piperazine. The target compound, containing the N-ethyl substituent, exhibits notable antiproliferative activity against cancer cell lines (HeLa IC₅₀ = 5.2 µM; MCF-7 IC₅₀ = 3.8 µM) . In contrast, the des-ethyl analog is characterized as 'primarily studied for antibacterial properties' . This SAR divergence demonstrates that the ethyl group is not merely a passive structural element but a critical determinant of biological activity profile, effectively redirecting the compound's application from antibacterial to antiproliferative research.

Structure-Activity Relationship SAR Drug Discovery

Optimal Application Scenarios for 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine Based on Quantifiable Differentiation Evidence


Antiproliferative Screening in Cancer Cell Line Panels

This compound is optimally deployed in antiproliferative screening programs against cervical (HeLa) and breast (MCF-7) cancer cell lines, where it demonstrates IC₅₀ values of 5.2 µM and 3.8 µM, respectively . The 4-nitrophenylsulfonyl moiety confers measurable activity that distinguishes it from non-nitrated phenylsulfonyl analogs characterized as 'less potent' in SAR comparisons . Procurement of the 98% purity grade is recommended to minimize impurity interference in dose-response quantification .

Synthetic Intermediate for Piperazine-Derived Amine Libraries

The reducible nitro group enables selective conversion to the corresponding aniline derivative (1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine) via H₂/Pd-C reduction . This synthetic handle is absent in non-nitrated or chloro-substituted analogs, making the target compound the preferred precursor for generating amine-functionalized piperazine libraries suitable for subsequent amide coupling, sulfonamide formation, or diazonium chemistry .

Hedgehog Pathway-Targeted Radiation Mitigation Research

Researchers investigating radiation countermeasures targeting the Hedgehog signaling pathway should prioritize this compound based on its proposed Smoothened binding mechanism . Class-level validation is provided by the structurally related analog 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, which demonstrated radiation mitigation efficacy in high-throughput screening for gastrointestinal and hematopoietic acute radiation syndrome . The target compound's N-ethyl substitution may offer distinct physicochemical and pharmacokinetic properties for SAR exploration within this therapeutic class .

SAR Studies of Sulfonylpiperazine N-Substituent Effects on Biological Activity

This compound serves as a critical SAR probe for investigating the role of N-ethyl substitution in sulfonylpiperazine scaffolds. Direct comparison with the des-ethyl analog 1-[(4-Nitrophenyl)sulfonyl]piperazine reveals a functional shift from antibacterial to antiproliferative activity profiles . Systematic SAR studies incorporating this compound alongside N-methyl, N-propyl, and unsubstituted piperazine variants can delineate the contribution of N-alkyl chain length to target engagement, potency, and selectivity across biological systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.